Gemfibrozil 1-O-beta-Glucuronide
説明
Role as a Major Metabolite of Gemfibrozil (B1671426) in Xenobiotic Biotransformation
Gemfibrozil undergoes extensive glucuronidation in the liver, a reaction primarily catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) 2B7. mdpi.comcaymanchem.com The resulting acyl-glucuronide, Gemfibrozil 1-O-beta-Glucuronide, is the most abundant circulating metabolite of the parent drug. drughunter.comnih.gov While gemfibrozil itself is also metabolized through oxidation, the glucuronide conjugate represents a major elimination pathway, with a significant portion of the administered dose being excreted in the urine as this conjugate. mdpi.comdrugbank.com
The formation of this compound is a critical step in the body's handling of gemfibrozil. This biotransformation alters the physicochemical properties of the parent compound, significantly increasing its polarity and facilitating its transport and excretion.
Significance in Metabolic Processes and Subsequent Biological Interactions
The significance of this compound lies in its potent and selective inhibition of the cytochrome P450 enzyme, CYP2C8. mdpi.comcaymanchem.comnih.govmedchemexpress.com This is a crucial distinction from its parent compound, gemfibrozil, which is a more potent inhibitor of a different enzyme, CYP2C9, in laboratory settings. drughunter.comnih.gov This discrepancy between in vitro and in vivo observations was a puzzle for researchers until the role of the glucuronide metabolite was elucidated.
This compound acts as a mechanism-based inhibitor of CYP2C8. nih.govacs.orgnih.gov This means that it is itself a substrate for the enzyme, and upon metabolism, it forms a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. mdpi.comacs.orgnih.gov Specifically, the glucuronide is oxidized by CYP2C8 at a benzylic position, leading to the formation of a radical intermediate that alkylates the heme portion of the enzyme. acs.orgnih.gov
This potent and time-dependent inactivation of CYP2C8 by this compound is the primary mechanism behind clinically significant drug-drug interactions observed with gemfibrozil. nih.govnih.gov Furthermore, both gemfibrozil and its glucuronide metabolite have been shown to inhibit transport proteins such as organic anion transporting polypeptide 1B1 (OATP1B1) and organic anion transporter 3 (OAT3), further complicating their interaction profile. mdpi.comnih.govresearchgate.net
Table 1: Inhibitory Effects of Gemfibrozil and its Glucuronide Metabolite
| Compound | Target Enzyme/Transporter | Inhibition Type | IC50 / Ki Value |
| Gemfibrozil | CYP2C9 | Competitive | IC50: 30 µM nih.gov |
| This compound | CYP2C8 | Mechanism-based | IC50: 24 µM (direct), 1.8 µM (after pre-incubation) nih.gov |
| This compound | OATP1B1 | Inhibition of uptake | IC50: 20.4 µM (for valsartan (B143634) uptake) caymanchem.com |
| This compound | CYP2C8 | Competitive | IC50: 4.07 µM, 4.1 µM caymanchem.commedchemexpress.com |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Data sourced from multiple studies and may vary based on experimental conditions.
Overview of Research Trajectories Related to this compound
Initial research on gemfibrozil metabolism focused on identifying its various metabolites. However, the discovery of the potent and selective inhibitory activity of this compound on CYP2C8 shifted the research focus significantly. Current and past research trajectories have explored several key areas:
Mechanism of CYP2C8 Inhibition: A significant body of research has been dedicated to elucidating the precise molecular mechanism by which this compound inactivates CYP2C8. This has involved studies using human liver microsomes, recombinant enzymes, and advanced analytical techniques like liquid chromatography-tandem mass spectrometry to identify the formation of covalent adducts. nih.govacs.orgnih.gov
Drug-Drug Interaction Studies: The clinical implications of CYP2C8 inhibition by this metabolite have been a major area of investigation. Research has focused on predicting and quantifying the interactions between gemfibrozil and various drugs that are substrates of CYP2C8, such as cerivastatin (B1668405), repaglinide (B1680517), and rosiglitazone (B1679542). nih.govnih.gov This has led to the development of physiologically based pharmacokinetic (PBPK) models to better predict these interactions. nih.govresearchgate.net
Species Differences: Comparative studies between humans and animal models, such as mice, have revealed significant species differences in the extent of gemfibrozil glucuronidation. nih.gov In mice, the ratio of the glucuronide metabolite to the parent drug is substantially higher than in humans, which has implications for the translation of preclinical drug interaction data to the clinical setting. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: More recent research has employed computational approaches, such as 2D QSAR studies, to identify the structural features of this compound and its analogues that contribute to their inhibitory potency against CYP2C8. semanticscholar.org These in silico models aim to predict the potential for CYP2C8 inhibition of new chemical entities early in the drug discovery process. semanticscholar.org
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNXSKEVNPQOK-LVEJAMMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919591 | |
| Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91683-38-4 | |
| Record name | Gemfibrozil 1-O-acylglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091683384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gemfibrozil-acyl-beta-D-glucuronide min. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEMFIBROZIL 1-O-.BETA.-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954F30WZ3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Enzymology of Gemfibrozil 1 O Beta Glucuronide Formation
Glucuronidation of Gemfibrozil (B1671426) as a Phase II Metabolic Reaction
Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and excretion of a wide variety of compounds, including drugs like gemfibrozil. drughunter.comtandfonline.com This process involves the conjugation of the drug with glucuronic acid, a sugar acid derived from glucose. The addition of the highly polar glucuronic acid moiety to gemfibrozil significantly increases its water solubility, which facilitates its elimination from the body, primarily through urine. ontosight.ai Gemfibrozil undergoes extensive glucuronidation, with gemfibrozil 1-O-β-glucuronide being a major metabolite found in humans. amazonaws.com In fact, a significant portion of a gemfibrozil dose is excreted as its glucuronide conjugate. amazonaws.com This biotransformation is crucial as the resulting metabolite, Gemfibrozil 1-O-beta-Glucuronide, is known to be a potent, metabolism-dependent inhibitor of the cytochrome P450 enzyme CYP2C8. researchgate.net
The glucuronidation of gemfibrozil occurs at its carboxylic acid group, forming an acyl glucuronide. mdpi.com This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.com These enzymes are primarily located in the liver, the main site of drug metabolism. monash.edu
Characterization of Uridine 5′-Diphosphoglucuronosyltransferase (UGT) Enzymes in this compound Synthesis
The synthesis of this compound is mediated by several isoforms of the UGT enzyme superfamily. Extensive research has been conducted to identify the specific UGTs involved and their relative contributions to this metabolic pathway.
Studies have consistently identified UGT2B7 as the primary enzyme responsible for the glucuronidation of gemfibrozil in the human liver. nih.govmdpi.com When various recombinant human UGT isozymes were evaluated, UGT2B7 demonstrated the highest activity in forming this compound. nih.gov
The kinetics of gemfibrozil glucuronidation in human liver microsomes (HLMs) exhibit both high- and low-affinity components. The high-affinity component, with a Michaelis-Menten constant (Km) value of approximately 2.5 µM, is very similar to the Km value observed for gemfibrozil glucuronidation by recombinant UGT2B7 (2.2 µM). nih.gov This similarity strongly suggests that UGT2B7 is the key enzyme driving the high-affinity glucuronidation of gemfibrozil. nih.gov
Further evidence for the prominent role of UGT2B7 comes from correlation studies. A significant positive correlation was found between the rate of gemfibrozil glucuronidation and the rates of glucuronidation of other known UGT2B7 substrates, such as morphine and flurbiprofen (B1673479), in a panel of 16 different human liver microsomes. nih.gov Conversely, no significant correlation was observed with the activities of substrates for other UGT isoforms like UGT1A1 (estradiol) and UGT1A9 (propofol). nih.gov Additionally, known inhibitors of UGT2B7, such as flurbiprofen and mefenamic acid, were found to inhibit gemfibrozil glucuronidation in HLMs with potencies similar to those observed in recombinant UGT2B7 systems. nih.gov
While UGT2B7 is the principal enzyme, other UGT isoforms also contribute to the glucuronidation of gemfibrozil, although to a lesser extent. drugbank.com Studies using recombinant human UGT isozymes have shown that UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B17 all exhibit some level of activity towards gemfibrozil, particularly at higher substrate concentrations. nih.govamazonaws.com
For instance, at a gemfibrozil concentration of 100 µM, UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B17 all show detectable glucuronidation activity. amazonaws.com However, at a lower, more physiologically relevant concentration of 1 µM, only UGT2B7 shows significant activity. amazonaws.com This indicates that while other isoforms can metabolize gemfibrozil, UGT2B7 is the most efficient at typical therapeutic concentrations.
Kinetic studies have been performed on some of these other isoforms. For example, the Km value for gemfibrozil glucuronidation by UGT1A3 was determined to be 696 µM, which is substantially higher than that of UGT2B7 (2.2 µM), indicating a much lower affinity of UGT1A3 for gemfibrozil. amazonaws.com
It is also worth noting that gemfibrozil and its glucuronide can inhibit other UGT isoforms. For example, both gemfibrozil and its glucuronide have been shown to inhibit UGT1A1, which is a major enzyme in the glucuronidation of repaglinide (B1680517). nih.gov
Table 1: Kinetic Parameters of UGT Isoforms in Gemfibrozil Glucuronidation
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT2B7 | 2.2 ± 0.3 | 353 ± 8.1 |
| UGT1A3 | 696 ± 98 | 2829 ± 209 |
| Data represents mean ± standard error. |
Hepatic Glucuronidation Kinetics and Biliary Excretion of this compound
The liver is the primary site for the glucuronidation of gemfibrozil and the subsequent excretion of its glucuronide metabolite. monash.edu Studies using sandwich-cultured human hepatocytes (SCHH) have provided insights into the kinetics of this process. In SCHH, the glucuronidation of gemfibrozil was characterized by two affinity constants (Km) of 7.9 µM and 61.4 µM, further supporting the involvement of multiple enzymes. nih.gov
Once formed, this compound (GG) is actively transported out of the hepatocytes. acs.org It has been shown to be a substrate for several organic anion transporting polypeptides (OATPs), including OATP1B1, OATP1B3, and OATP2B1, which are involved in the uptake of compounds into the liver. nih.govacs.org More importantly for its elimination, GG is actively effluxed from the hepatocytes. acs.org This efflux occurs across both the sinusoidal (basolateral) membrane back into the bloodstream and the canalicular (apical) membrane into the bile. acs.org
The biliary excretion of GG is a significant elimination pathway. nih.govnih.gov Studies have demonstrated that GG undergoes active transport into the bile, mediated by multidrug resistance-associated proteins (MRPs), specifically MRP2, MRP3, and MRP4. nih.govacs.org In isolated perfused rat liver studies, approximately 73% of the formed GG was excreted into the bile. nih.gov The concentration of GG in bile can be substantially higher than in the perfusate or the liver tissue itself, highlighting the efficiency of this active transport process. nih.gov The biliary excretion half-life of GG has been measured to be around 30.9 minutes in this model. nih.gov
Table 2: Hepatic Disposition Parameters of this compound in Isolated Perfused Rat Liver
| Parameter | Value |
| Hepatic Clearance | 10.4 ± 1.4 ml/min |
| Apparent Intrinsic Clearance | 94.1 ± 17.9 ml/min |
| Hepatic Extraction Ratio | 0.346 ± 0.046 |
| Biliary Excretion Half-life | 30.9 ± 4.9 min |
| Data represents mean ± standard deviation. |
Mechanistic Studies of Enzyme Inhibition by Gemfibrozil 1 O Beta Glucuronide
Elucidation of Cytochrome P450 2C8 (CYP2C8) Inhibition
The inhibitory effects of gemfibrozil (B1671426) are predominantly attributed to its acyl-glucuronide metabolite, Gemfibrozil 1-O-beta-glucuronide, which is a potent mechanism-based inhibitor of CYP2C8. acs.orgnih.gov This irreversible inactivation is a critical factor in the drug-drug interactions observed with medications metabolized by this enzyme. acs.orgresearchgate.net
Definition and Characterization of Mechanism-Based Inactivation
Mechanism-based inactivation is a process where an enzyme converts a substrate into a reactive intermediate. mdpi.com This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov In the case of this compound, it is metabolized by CYP2C8, the very enzyme it subsequently inactivates. nih.govmdpi.com This process is time- and NADPH-dependent, signifying that the inactivation is a result of the catalytic cycle of the enzyme itself. nih.govresearchgate.net The inactivation of CYP2C8 by this compound is a selective process, with this specific metabolite demonstrating potent, metabolism-dependent inhibition of CYP2C8. nih.gov
Molecular Mechanism of Heme Alkylation and Covalent Adduct Formation
The irreversible inhibition of CYP2C8 by this compound is a consequence of heme alkylation. acs.orgnih.gov During the metabolic process, a reactive intermediate of the glucuronide metabolite is formed, which then covalently binds to the heme prosthetic group of the CYP2C8 enzyme. acs.orgnih.govnih.gov This covalent adduct formation effectively renders the enzyme catalytically inactive. nih.govnih.gov Liquid chromatography-mass spectrometry (LC/MS) analyses have confirmed the covalent linkage between a benzylic carbon on the 2',5'-dimethylphenoxy group of this compound and the heme of CYP2C8. acs.orgnih.gov
Role of Benzyl (B1604629) Radical Intermediate Formation in Inactivation
The pivotal reactive intermediate in the inactivation of CYP2C8 is a benzyl radical. acs.orgnih.govnih.gov The process begins with the benzylic oxidation of this compound by CYP2C8. acs.orgnih.gov This oxidation step generates a benzyl radical intermediate that, instead of undergoing the typical oxygen rebound to form a hydroxylated metabolite, attacks the heme of the enzyme. acs.orgnih.gov The formation of this radical is a critical step that leads to the subsequent covalent binding and irreversible inhibition of CYP2C8. nih.gov
Quantitative Determination of Inhibition Kinetics (e.g., kinact, KI)
The kinetics of CYP2C8 inactivation by this compound have been quantitatively characterized to determine the maximal rate of inactivation (kinact) and the concentration of the inactivator that gives half of the maximal rate (KI). These parameters are crucial for predicting the clinical significance of the drug-drug interactions. Studies have reported a range of values for these kinetic parameters.
| Parameter | Reported Value | Reference |
|---|---|---|
| kinact | 0.21 min-1 | nih.govresearchgate.net |
| KI | 20 to 52 µM | nih.govresearchgate.net |
| 10 to 49 µM | doi.org | |
| kinact/KI | 0.79 min-1 mM-1 | xenotech.com |
Regiospecificity of Covalent Binding to CYP2C8 Heme
The covalent binding of the this compound benzyl radical to the CYP2C8 heme is regiospecific. acs.orgnih.gov While not definitively confirmed experimentally, computational modeling studies strongly suggest that the γ-meso position of the heme prosthetic group is the most probable site of modification. acs.orgnih.gov This specific attachment to the heme restricts further substrate access to the catalytic iron center, thereby inactivating the enzyme. acs.orgnih.gov Further research indicates that the ortho-methyl group on the dimethylphenoxy moiety of the gemfibrozil glucuronide is the preferred site for oxidation and subsequent covalent attachment to the heme. researchgate.net
Inhibition Profiles Against Other Drug-Metabolizing Enzymes
While the primary and most clinically significant inhibitory action of this compound is directed towards CYP2C8, its effects on other drug-metabolizing enzymes have also been investigated. In vitro studies have evaluated the inhibitory potential of both gemfibrozil and its glucuronide metabolite against a panel of major cytochrome P450 enzymes.
Gemfibrozil itself shows the most potent inhibition against CYP2C9, with a reported IC50 of 30 µM. nih.govresearchgate.net In contrast, this compound is a more potent inhibitor of CYP2C8, with an IC50 of 24 µM, which decreases to 1.8 µM after pre-incubation, highlighting its metabolism-dependent nature. nih.govresearchgate.net
| Compound | Enzyme | Inhibition Parameter (IC50) | Reference |
|---|---|---|---|
| Gemfibrozil | CYP2C9 | 30 µM | nih.govresearchgate.net |
| This compound | CYP2C8 | 24 µM (without pre-incubation) | nih.govresearchgate.net |
| 1.8 µM (with pre-incubation) | nih.govresearchgate.net | ||
| CYP3A4 | 243 µM | medchemexpress.com |
Activity Against Other CYP Isoforms
Gemfibrozil 1-O-β-glucuronide is recognized primarily as a potent, mechanism-based inhibitor of Cytochrome P450 2C8 (CYP2C8). tandfonline.comtandfonline.com However, its activity against other CYP isoforms is markedly less pronounced, establishing it as a fairly selective inhibitor. tandfonline.comhelsinki.fi
Studies evaluating its inhibitory potential across a range of major drug-metabolizing CYP enzymes have demonstrated that the glucuronide metabolite is substantially more potent against CYP2C8 compared to other isoforms. researchgate.netnih.gov In vitro assessments have shown that gemfibrozil 1-O-β-glucuronide has a weak inhibitory effect on CYP3A4-mediated metabolism, with a reported IC50 value of 243 μM. medchemexpress.comxcessbio.commybiosource.com Its effect on CYP2C9 is even less significant, with a reported Ki value greater than 200 μM. researchgate.net
Further emphasizing its selectivity, one study using a cocktail method found that gemfibrozil 1-O-β-glucuronide was a strong and selective inhibitor of CYP2C8, causing less than 20% inhibition of other tested CYPs, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6, at concentrations up to 300 μM. helsinki.fi This contrasts with the parent compound, gemfibrozil, which more potently inhibits CYP2C9 in vitro. researchgate.netnih.govresearchgate.net The process of glucuronidation thus shifts the inhibitory focus from CYP2C9 (for the parent drug) to a selective, metabolism-dependent inhibition of CYP2C8. researchgate.netnih.gov
| CYP Isoform | Inhibitory Effect by Gemfibrozil 1-O-β-Glucuronide | Reported Value (IC50/Ki) | Reference |
|---|---|---|---|
| CYP3A4 | Weak inhibition | IC50: 243 μM | medchemexpress.comxcessbio.commybiosource.com |
| CYP2C9 | No relevant effect | Ki: >200 μM | researchgate.net |
| CYP1A2, CYP2B6, CYP2C19, CYP2D6 | Minimal inhibition (<20% at 300 μM) | N/A | helsinki.fi |
Inhibition of Glucuronidation by Other UGT Isoforms
While the formation of gemfibrozil 1-O-β-glucuronide is primarily catalyzed by the UGT2B7 isoform, the metabolite itself can inhibit the activity of other UGT enzymes. caymanchem.com Research into the drug-drug interaction between gemfibrozil and repaglinide (B1680517) has revealed that both gemfibrozil and its glucuronide metabolite cause time-dependent inhibition of UGT1A1. xenotech.comnih.gov UGT1A1 is a key enzyme in the direct glucuronidation of repaglinide. nih.gov The inhibition of this pathway by gemfibrozil 1-O-β-glucuronide is considered an additional mechanism contributing to the clinically significant interaction, alongside the well-established inhibition of CYP2C8. nih.gov The time-dependent nature of this UGT1A1 inhibition may help explain the lasting effect of gemfibrozil on the pharmacokinetics of repaglinide. nih.gov
| UGT Isoform | Inhibitory Effect by Gemfibrozil 1-O-β-Glucuronide | Context | Reference |
|---|---|---|---|
| UGT1A1 | Time-dependent inhibition | Inhibition of repaglinide glucuronidation | xenotech.comnih.govnih.gov |
Modulation of Drug Transporters by this compound
Organic Anion Transporting Polypeptides (OATPs) Interaction
Gemfibrozil 1-O-β-glucuronide is an inhibitor of the hepatic uptake transporter OATP1B1 (encoded by the SLCO1B1 gene). tandfonline.comtandfonline.commdpi.comnih.govdrugbank.comnih.govresearchgate.nethpra.ie This inhibition can reduce the hepatic uptake of OATP1B1 substrates, contributing to drug-drug interactions. tandfonline.com Multiple in vitro studies have quantified this inhibitory effect, reporting Ki values ranging from 7 to 23 μM. tandfonline.com
Specific studies examining the uptake of various OATP1B1 substrates have yielded consistent IC50 values:
Inhibition of OATP1B1-mediated uptake of cerivastatin (B1668405) was observed with an IC50 of 24.3 μM (also reported as 24 µM). medchemexpress.comxcessbio.commybiosource.comnih.govmybiosource.comresearchgate.net
Inhibition of OATP1B1-mediated uptake of valsartan (B143634) in MDCK cells expressing the transporter occurred with an IC50 of 20.4 μM. caymanchem.com
The concurrent inhibition of both OATP1B1 and CYP2C8 by gemfibrozil 1-O-β-glucuronide is a key mechanism behind severe drug-drug interactions, such as the one historically observed with cerivastatin. researchgate.net
| Parameter | Value | Substrate Context | Reference |
|---|---|---|---|
| Ki | 7 - 23 μM | General | tandfonline.com |
| IC50 | 24.3 μM (or 24 µM) | Cerivastatin | medchemexpress.comxcessbio.commybiosource.comnih.govmybiosource.comresearchgate.net |
| IC50 | 20.4 μM | Valsartan | caymanchem.com |
In addition to being an inhibitor, gemfibrozil 1-O-β-glucuronide is also a substrate for several OATP transporters. acs.org Studies using transporter-transfected systems have shown that the glucuronide metabolite has substrate affinity for OATP1B1, OATP1B3, and OATP2B1. acs.org This is a notable difference from the parent compound, gemfibrozil, which does not exhibit significant substrate affinity for these transporters. acs.org The active transport of the glucuronide into hepatocytes via these OATPs plays a key role in its hepatic disposition and contributes to the high intracellular concentrations that facilitate the potent inhibition of CYP2C8. tandfonline.comacs.org
| Transporter | Substrate Affinity for Gemfibrozil 1-O-β-Glucuronide | Reference |
|---|---|---|
| OATP1B1 | Yes | acs.org |
| OATP1B3 | Yes | acs.org |
| OATP2B1 | Yes | acs.org |
Organic Anion Transporters (OATs) Interaction
Beyond its effects on hepatic OATP transporters, gemfibrozil 1-O-β-glucuronide also interacts with Organic Anion Transporters (OATs), which are crucial for renal drug transport. nih.govdrugbank.comresearchgate.net Both gemfibrozil and its glucuronide metabolite inhibit OAT3. tandfonline.comtandfonline.commdpi.comnih.gov In vitro studies have determined the Ki value for the inhibition of OAT3 by gemfibrozil 1-O-β-glucuronide to be 9 μM. tandfonline.com This inhibition of OAT3-mediated renal secretion can contribute significantly to drug-drug interactions by impairing the renal clearance of OAT3 substrates. researchgate.net
Inhibition of OAT3-Mediated Renal Transport
Gemfibrozil 1-O-β-glucuronide, the primary circulating metabolite of gemfibrozil, plays a significant role in drug-drug interactions through the inhibition of renal transport processes. researchgate.netnih.gov Specifically, both gemfibrozil and its glucuronide metabolite are recognized as inhibitors of Organic Anion Transporter 3 (OAT3), a key transporter located on the basolateral membrane of renal proximal tubule cells. researchgate.netnih.govtandfonline.com This inhibition can have clinically meaningful effects on the disposition of co-administered drugs that are substrates of OAT3. tandfonline.comahajournals.org
The mechanism of this interaction involves the competitive inhibition of OAT3 by gemfibrozil 1-O-β-glucuronide. researchgate.net This reduces the renal clearance of OAT3 substrate drugs, leading to their increased plasma concentrations and potential for toxicity. ahajournals.orgmdpi.com The inhibitory potential of both the parent drug, gemfibrozil, and its glucuronide metabolite necessitates their combined consideration when predicting the extent of drug-drug interactions. researchgate.netnih.gov In vitro data has been integral in developing pharmacokinetic models to quantitatively assess the impact of this OAT3 inhibition on the pharmacokinetics of various drugs. researchgate.netnih.gov
Table 1: In Vitro Inhibition of OAT3 by Gemfibrozil and Gemfibrozil 1-O-β-Glucuronide
| Inhibitor | Transporter | Inhibition Type | Significance |
|---|---|---|---|
| Gemfibrozil | OAT3 | Competitive | Contributes to drug-drug interactions by reducing renal clearance of OAT3 substrates. researchgate.nettandfonline.com |
| Gemfibrozil 1-O-β-Glucuronide | OAT3 | Competitive | A major contributor to the in vivo inhibition of OAT3, impacting the disposition of co-administered drugs. researchgate.netnih.govresearchgate.net |
Multidrug Resistance-Associated Proteins (MRPs) Involvement in Disposition
Role of MRP2, MRP3, and MRP4 in Active Efflux and Uptake
Gemfibrozil 1-O-β-glucuronide has been identified as a substrate for several MRP transporters, including MRP2, MRP3, and MRP4. nih.govnih.govresearchgate.net These transporters are expressed in key tissues such as the liver and intestines, where they mediate the efflux of conjugated metabolites. nih.gov
MRP2: This transporter is primarily located on the apical membrane of hepatocytes and is involved in the biliary excretion of gemfibrozil 1-O-β-glucuronide. nih.govresearchgate.net Studies using membrane vesicles overexpressing MRP2 have demonstrated ATP-dependent uptake of the glucuronide, confirming its role in active biliary efflux. nih.gov
MRP3: Situated on the basolateral membrane of hepatocytes, MRP3 facilitates the efflux of glucuronide conjugates back into the bloodstream (sinusoidal efflux). nih.govresearchgate.net Gemfibrozil 1-O-β-glucuronide is a substrate for MRP3, and this pathway is a significant route for its disposition. nih.govresearchgate.net In vitro studies have shown that MRP3-expressing membrane vesicles exhibit marked ATP-dependent uptake of gemfibrozil glucuronide. researchgate.net
MRP4: Similar to MRP3, MRP4 is also found on the basolateral membrane of hepatocytes and contributes to the sinusoidal efflux of anionic metabolites. nih.govresearchgate.net While MRP3 appears to play a more substantial role, MRP4 also participates in the basolateral efflux of gemfibrozil 1-O-β-glucuronide, albeit to a lesser extent. researchgate.net ATP-dependent uptake of gemfibrozil glucuronide has also been observed in MRP4-expressing membrane vesicles. nih.govresearchgate.net
The interplay between these MRP transporters is crucial in determining the hepatic disposition of gemfibrozil 1-O-β-glucuronide. The biliary excretion via MRP2 and the basolateral efflux into the circulation via MRP3 and MRP4 collectively influence the systemic exposure and potential for drug interactions of this metabolite. nih.gov
Table 2: Role of MRP Transporters in the Disposition of Gemfibrozil 1-O-β-Glucuronide
| Transporter | Location | Function | Kinetic Parameter (Km) |
|---|---|---|---|
| MRP2 | Apical membrane of hepatocytes | Mediates biliary excretion. nih.govresearchgate.net | 120 to 800 µM helsinki.fi |
| MRP3 | Basolateral membrane of hepatocytes | Facilitates sinusoidal efflux back to blood. nih.govresearchgate.net | <100 µM helsinki.fi |
| MRP4 | Basolateral membrane of hepatocytes | Contributes to sinusoidal efflux, to a lesser extent than MRP3. nih.govresearchgate.net | 3 to 170 µM helsinki.fi |
Impact of Gemfibrozil 1 O Beta Glucuronide on Xenobiotic Disposition and Pharmacokinetic Interactions
Contribution to Drug-Drug Interaction Mechanisms
Gemfibrozil (B1671426), a lipid-regulating agent, undergoes extensive metabolism in the body, with a significant portion being converted to its major circulating metabolite, gemfibrozil 1-O-β-glucuronide. researchgate.netdntb.gov.uanih.gov This glucuronide metabolite is not an inert byproduct; rather, it is a potent, mechanism-based inhibitor of the cytochrome P450 enzyme CYP2C8. nih.govtandfonline.comnih.gov This characteristic is a primary driver of clinically significant drug-drug interactions (DDIs) observed with gemfibrozil. researchgate.netdntb.gov.uamdpi.com
The parent compound, gemfibrozil, is a weaker inhibitor of CYP2C8 in vitro compared to its glucuronide metabolite. nih.govresearchgate.net However, in a clinical setting, a strong inhibitory effect on CYP2C8 is observed. This is because gemfibrozil 1-O-β-glucuronide acts as a time-dependent inhibitor of CYP2C8, meaning its inhibitory effect increases with pre-incubation time. researchgate.netnih.govnih.gov This inactivation of the enzyme is irreversible and is believed to involve the formation of a covalent bond between a reactive intermediate of the glucuronide and the heme portion of the CYP2C8 enzyme. nih.govacs.org
The clinical implications of this mechanism are significant, as it leads to increased plasma concentrations of co-administered drugs that are substrates of CYP2C8. mdpi.comresearchgate.netresearchgate.net This can, in turn, enhance the pharmacological effects and potential for adverse reactions of these substrate drugs. The inhibitory effect of gemfibrozil 1-O-β-glucuronide on CYP2C8 is a well-established mechanism for these interactions. nih.govresearchgate.netnih.gov
Beyond its effects on CYP2C8, both gemfibrozil and its 1-O-β-glucuronide metabolite have been shown to inhibit transport proteins, such as organic anion transporting polypeptide 1B1 (OATP1B1) and organic anion transporter 3 (OAT3). researchgate.nettandfonline.comnih.gov This adds another layer of complexity to the DDI profile of gemfibrozil, as these transporters are involved in the hepatic and renal clearance of various drugs.
Analysis of Interactions with CYP2C8 Substrates (e.g., Valsartan (B143634), Cerivastatin (B1668405), Repaglinide (B1680517), Rosiglitazone (B1679542), Pioglitazone)
The mechanism-based inhibition of CYP2C8 by gemfibrozil 1-O-β-glucuronide leads to significant pharmacokinetic interactions with drugs that are primarily metabolized by this enzyme.
Valsartan: The concurrent use of gemfibrozil has been shown to significantly increase the oral exposure of valsartan in rats. nih.gov This interaction is at least partially attributed to the inhibition of the hepatic uptake transporter OATP1B1 by both gemfibrozil and its glucuronide metabolite. nih.gov Specifically, gemfibrozil 1-O-β-glucuronide inhibited the cellular uptake of valsartan via OATP1B1 with an IC50 value of 20.4 µM. nih.gov
Cerivastatin: A significant and clinically relevant interaction exists between gemfibrozil and cerivastatin. Co-administration of gemfibrozil has been reported to increase the plasma concentrations of cerivastatin by up to 10-fold. nih.govmdpi.comresearchgate.net This is primarily due to the potent inhibition of CYP2C8-mediated metabolism of cerivastatin by gemfibrozil 1-O-β-glucuronide. mdpi.comresearchgate.netnih.gov In vitro studies have demonstrated that gemfibrozil 1-O-β-glucuronide is a more potent inhibitor of CYP2C8-mediated cerivastatin metabolism than the parent drug. nih.gov The interaction also involves inhibition of the hepatic uptake transporter OATP1B1, which further contributes to the increased cerivastatin exposure. researchgate.netresearchgate.net
Repaglinide: Gemfibrozil dramatically increases the plasma concentrations of the antidiabetic drug repaglinide. Studies have shown that gemfibrozil can increase the area under the concentration-time curve (AUC) of repaglinide by approximately 8-fold. researchgate.netpharmgkb.orgpage-meeting.org This profound interaction is mainly caused by the irreversible, mechanism-based inhibition of CYP2C8 by gemfibrozil 1-O-β-glucuronide. researchgate.netnih.govpharmgkb.org The inhibitory effect is long-lasting, persisting for at least 12 hours after gemfibrozil administration. nih.gov There is also evidence suggesting that gemfibrozil and its glucuronide inhibit the glucuronidation of repaglinide, which could be an additional contributing factor to the interaction. nih.gov
Rosiglitazone and Pioglitazone: Gemfibrozil also significantly affects the pharmacokinetics of the thiazolidinedione class of antidiabetic drugs. It has been shown to increase the plasma exposure of rosiglitazone and pioglitazone. researchgate.nethelsinki.fiscispace.com For pioglitazone, gemfibrozil has been observed to increase its AUC by approximately 3.4-fold. researchgate.netpage-meeting.orgnih.gov This interaction is a direct result of the inhibition of CYP2C8-mediated metabolism of these drugs by gemfibrozil 1-O-β-glucuronide. researchgate.netresearchgate.net
The following table summarizes the impact of gemfibrozil on the pharmacokinetics of various CYP2C8 substrates:
| CYP2C8 Substrate | Effect of Gemfibrozil Co-administration | Primary Mechanism of Interaction |
| Valsartan | Increased oral exposure | Inhibition of OATP1B1-mediated hepatic uptake by gemfibrozil and its glucuronide. nih.gov |
| Cerivastatin | Up to 10-fold increase in plasma concentrations | Potent inhibition of CYP2C8-mediated metabolism by gemfibrozil 1-O-β-glucuronide; inhibition of OATP1B1. mdpi.comresearchgate.netresearchgate.netnih.gov |
| Repaglinide | ~8-fold increase in AUC | Irreversible, mechanism-based inhibition of CYP2C8 by gemfibrozil 1-O-β-glucuronide. researchgate.netnih.govpharmgkb.org |
| Rosiglitazone | Increased plasma exposure | Inhibition of CYP2C8-mediated metabolism by gemfibrozil 1-O-β-glucuronide. researchgate.netresearchgate.net |
| Pioglitazone | ~3.4-fold increase in AUC | Inhibition of CYP2C8-mediated metabolism by gemfibrozil 1-O-β-glucuronide. researchgate.netpage-meeting.orgnih.gov |
Consideration of Transporter-Enzyme Interplay in Interaction Rationalization
The drug-drug interactions involving gemfibrozil are often complex and cannot be explained by the inhibition of CYP2C8 alone. A comprehensive understanding requires consideration of the interplay between metabolic enzymes and drug transporters. researchgate.netnih.gov Both gemfibrozil and its primary metabolite, gemfibrozil 1-O-β-glucuronide, are inhibitors of not only CYP2C8 but also key drug transporters like OATP1B1 and OAT3. researchgate.nettandfonline.comnih.gov
For instance, in the case of the gemfibrozil-cerivastatin interaction, the inhibition of both OATP1B1-mediated hepatic uptake and CYP2C8-mediated metabolism by gemfibrozil and its glucuronide work in concert to cause a substantial increase in cerivastatin plasma levels. researchgate.netresearchgate.net Similarly, the interaction with repaglinide is also influenced by the inhibition of both OATP1B1 and CYP2C8. nih.gov
Furthermore, the hepatic disposition of gemfibrozil 1-O-β-glucuronide itself is mediated by transporters. It is a substrate for OATP1B1, OATP1B3, and OATP2B1 for hepatic uptake, and for multidrug resistance-associated proteins (MRP) 2, 3, and 4 for efflux. acs.org This complex interplay of transport and metabolism of both the perpetrator (gemfibrozil and its glucuronide) and the victim drug is critical for accurately predicting and rationalizing the observed clinical drug-drug interactions. researchgate.netdrugbank.com
Comparative Analysis with Other Acyl Glucuronide Inhibitors of CYP2C8 (e.g., Clopidogrel (B1663587) Acyl Glucuronide)
Gemfibrozil 1-O-β-glucuronide is not the only acyl glucuronide known to be a potent inhibitor of CYP2C8. Another prominent example is clopidogrel acyl glucuronide, the major metabolite of the antiplatelet drug clopidogrel. dntb.gov.uanih.gov Both gemfibrozil and clopidogrel are prodrugs in the sense that their glucuronide metabolites are the primary entities responsible for the mechanism-based inactivation of CYP2C8. dntb.gov.uanih.gov
Both gemfibrozil 1-O-β-glucuronide and clopidogrel acyl glucuronide cause time-dependent inhibition of CYP2C8, leading to clinically significant drug-drug interactions with CYP2C8 substrates. dntb.gov.uanih.gov This has led to the recognition of acyl glucuronides as a class of metabolites that can act as perpetrators of drug interactions. tandfonline.comnih.gov
While both metabolites are potent CYP2C8 inhibitors, there may be differences in their inhibitory potency and clinical impact. For example, a study comparing the inhibitory effects of clopidogrel and gemfibrozil on the metabolism of desloratadine (B1670295) (a CYP2C8 substrate) found that clinically relevant doses of gemfibrozil almost completely inactivate CYP2C8, while clopidogrel causes strong inhibition. helsinki.fi
The following table provides a comparative overview of the in vitro inhibition parameters for gemfibrozil 1-O-β-glucuronide and clopidogrel acyl glucuronide against CYP2C8.
| Inhibitor | KI (µM) | kinact (min-1) | Reference |
| Gemfibrozil 1-O-β-glucuronide | 20 | 0.21 | helsinki.fi |
| Clopidogrel acyl-β-D-glucuronide | 9.9 | 2.82 | helsinki.fi |
KI represents the inhibitor concentration at half-maximal inactivation rate, and kinact represents the maximal rate of inactivation.
These data suggest that while clopidogrel acyl glucuronide has a higher maximal rate of inactivation, gemfibrozil 1-O-β-glucuronide also demonstrates potent mechanism-based inhibition of CYP2C8. The clinical significance of these differences depends on various factors, including the in vivo concentrations of the respective acyl glucuronides and the specific CYP2C8 substrate being co-administered. The study of these acyl glucuronide-mediated interactions has highlighted the importance of evaluating the metabolic fate of drugs and the potential for their metabolites to cause significant and sometimes unexpected drug-drug interactions. dntb.gov.uanih.gov
Analytical and Research Methodologies for Gemfibrozil 1 O Beta Glucuronide Investigation
Advanced Spectrometric Techniques for Characterization
The precise identification and quantification of Gemfibrozil (B1671426) 1-O-beta-Glucuronide in biological matrices are paramount for understanding its pharmacokinetic and pharmacodynamic properties. Advanced spectrometric techniques, particularly those coupling liquid chromatography with mass spectrometry, have been instrumental in achieving this.
Application of Liquid Chromatography-Mass Spectrometry (LC/MS) for Metabolite Identification
Liquid chromatography-mass spectrometry (LC/MS) has proven to be an indispensable tool for the qualitative identification of gemfibrozil metabolites, including Gemfibrozil 1-O-beta-Glucuronide. In early drug discovery, in vitro systems such as human liver microsomes or S9 fractions are used to generate metabolites. Subsequent analysis of the incubation mixtures by LC/MS allows for the detection and preliminary characterization of these metabolic products.
For this compound, identification is typically achieved by detecting its deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 425. This indicates the addition of a glucuronic acid moiety (176 Da) to the parent gemfibrozil molecule. Further structural information can be obtained through tandem mass spectrometry (MS/MS or MS²) experiments. Collision-induced dissociation of the precursor ion generates characteristic fragment ions. For instance, a common fragmentation pattern involves the loss of the glucuronic acid group, resulting in a product ion corresponding to the aglycone, gemfibrozil. While highly sensitive, LC/MS techniques alone often fall short of providing the complete, unambiguous molecular structure of a metabolite. nih.gov
Quantitative Determination of this compound using LC-MS/MS
For the accurate measurement of this compound concentrations in various biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high selectivity and sensitivity, enabling the quantification of the metabolite even at low levels. Assays are typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides for the specific detection of the analyte in a complex matrix.
While many published methods focus on the quantification of the parent drug, gemfibrozil, the principles are directly applicable to its glucuronide metabolite. researchgate.netjapsonline.com The development of a robust LC-MS/MS method involves optimizing chromatographic conditions to ensure separation from other metabolites and endogenous matrix components. nih.gov The use of a stable isotope-labeled internal standard, such as this compound-d6, is crucial for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response. vulcanchem.com
Table 1: Illustrative Parameters for LC-MS/MS Quantification
| Parameter | Description | Example Value/Range | Reference |
|---|---|---|---|
| Instrumentation | Type of mass spectrometer used for analysis. | Triple Quadrupole LC-MS/MS | scispace.com |
| Ionization Mode | Method used to ionize the analyte. | Electrospray Ionization (ESI), typically in negative mode for glucuronides. | researchgate.net |
| MRM Transition (Analyte) | Specific precursor-to-product ion transition monitored for this compound. | e.g., m/z 425 → [specific fragment ion] | |
| MRM Transition (Internal Standard) | Specific precursor-to-product ion transition monitored for the stable isotope-labeled internal standard. | e.g., m/z 431 → [specific fragment ion] for d6-metabolite | vulcanchem.com |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. | Dependent on matrix and method, can be in the low ng/mL range. | japsonline.com |
| Linearity | The concentration range over which the instrument response is proportional to the analyte concentration. | Typically spans several orders of magnitude, e.g., 1-1000 ng/mL. | japsonline.com |
Novel Structural Elucidation Methods
While mass spectrometry provides crucial information about the mass and fragmentation of a metabolite, it does not always suffice for the definitive determination of its three-dimensional structure, especially the precise location of conjugation. For this, more advanced techniques are required.
Crystalline Sponge Technology Combined with X-ray Single Crystal Diffraction for Metabolite Structure Determination
A groundbreaking technique known as the crystalline sponge method has been successfully applied to determine the absolute structure of this compound. nih.gov This innovative approach circumvents the often-challenging and time-consuming need to grow a single crystal of the metabolite itself. Instead, a pre-existing porous crystal, the "crystalline sponge," is soaked in a solution containing the analyte. The metabolite molecules are absorbed into the pores of the sponge and become ordered, allowing for their structure to be determined by single-crystal X-ray diffraction. nih.gov
This method is particularly valuable in early drug discovery when only nanogram quantities of a metabolite are available from in vitro incubations. nih.gov The application of this technique to this compound was a landmark achievement, as it represented the first time the structure of an acyl glucuronide was elucidated using this technology. nih.govresearchgate.net The resulting crystallographic data provided an unambiguous confirmation of the glucuronic acid linkage to the carboxyl group of gemfibrozil.
In Vitro Experimental Systems for Mechanistic Studies
To understand the biochemical mechanisms underlying the pharmacological effects of this compound, particularly its inhibition of CYP2C8, in vitro experimental systems that mimic human metabolism are essential.
Utilization of Human Liver Microsomes (HLM) for Enzyme Inhibition Assays
Human liver microsomes (HLM) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including the cytochrome P450 family. They are a standard and widely used in vitro tool for studying drug metabolism and enzyme inhibition. researchgate.net In the case of this compound, HLM have been extensively used to investigate its inhibitory effects on CYP2C8. researchgate.netnih.gov
These assays typically involve incubating the metabolite with HLM in the presence of a specific probe substrate for CYP2C8 (e.g., amodiaquine (B18356) or paclitaxel) and cofactors such as NADPH. nih.govresearchgate.net The inhibitory potency of this compound is determined by measuring the decrease in the formation of the probe substrate's metabolite. A key finding from these studies is that this compound is a mechanism-based inhibitor of CYP2C8. nih.gov This is demonstrated by an increase in its inhibitory potency (a decrease in the IC₅₀ value) after pre-incubation with HLM and NADPH, indicating that the metabolite is converted to a more potent inhibitor by CYP2C8 itself. researchgate.netnih.gov
Table 2: In Vitro Inhibition of CYP2C8 by this compound in Human Liver Microsomes
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| IC₅₀ (Inhibitor concentration causing 50% inhibition) | Without pre-incubation | 24 µM | researchgate.netnih.gov |
| With 30-min pre-incubation with NADPH | 1.8 µM | researchgate.netnih.gov | |
| Kᵢ (Inhibitor concentration at half-maximal rate of inactivation) | - | 20 - 52 µM | nih.govmdpi.com |
| kᵢₙₐ꜀ₜ (Maximal rate of inactivation) | - | 0.21 min⁻¹ | nih.gov |
| Inhibition Type | - | Mechanism-based | nih.gov |
Application of Sandwich-Cultured Human Hepatocytes (SCHH) for Disposition and Interaction Studies
Sandwich-cultured human hepatocytes (SCHH) serve as a vital in vitro model for characterizing the hepatic disposition of this compound (GG). acs.orgnih.gov This system maintains the polarized structure of hepatocytes, allowing for the simultaneous investigation of uptake, metabolism, and excretion processes. nih.govdoi.org
Studies using SCHH have demonstrated that while gemfibrozil itself does not show significant active uptake, its glucuronide metabolite, GG, undergoes considerable active transport into hepatocytes. acs.orgnih.gov This uptake is mediated by organic anion transporting polypeptides (OATP), specifically OATP1B1, OATP1B3, and OATP2B1. acs.orgnih.gov Once inside the hepatocytes, gemfibrozil is glucuronidated to form GG, a reaction with observed affinity constants (Km) of 7.9 and 61.4 μM in SCHH. nih.gov
The SCHH model also facilitates the study of biliary excretion and basolateral efflux. Research has shown that GG is actively excreted into the bile canaliculi and also undergoes basolateral efflux from the hepatocytes. acs.orgnih.gov This efflux is, in part, an ATP-dependent process involving multidrug resistance-associated proteins (MRP), namely MRP2, MRP3, and MRP4. nih.gov The data obtained from SCHH studies can be integrated into mathematical models to estimate the kinetics of hepatic uptake and efflux for both gemfibrozil and GG, providing insights into their local concentrations which are key determinants of their interaction potential. acs.orgnih.gov
Table 1: Transporters Involved in this compound (GG) Disposition in SCHH
| Transporter Family | Specific Transporter | Function | Reference |
|---|---|---|---|
| Organic Anion Transporting Polypeptide (OATP) | OATP1B1 | Uptake of GG into hepatocytes | acs.orgnih.gov |
| OATP1B3 | Uptake of GG into hepatocytes | acs.orgnih.gov | |
| OATP2B1 | Uptake of GG into hepatocytes | acs.orgnih.gov | |
| Multidrug Resistance-Associated Protein (MRP) | MRP2 | Biliary excretion and basolateral efflux of GG | nih.gov |
| MRP3 | Basolateral efflux of GG | acs.orgnih.gov | |
| MRP4 | Basolateral efflux of GG | nih.gov |
Recombinant Enzyme Systems for Specific Enzyme Activity Characterization
Recombinant enzyme systems are instrumental in identifying and characterizing the specific enzymes responsible for the metabolism and interactions of this compound. These systems allow for the study of individual enzyme activities in isolation, free from the complexities of a whole-cell environment.
The formation of this compound from its parent compound, gemfibrozil, is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies utilizing a panel of 12 recombinant human UGT isozymes have identified UGT2B7 as the primary enzyme responsible for this glucuronidation reaction, exhibiting the highest activity among the tested isozymes. nih.gov Other UGTs, including UGT1A1, UGT1A3, and UGT1A9, also show some activity towards gemfibrozil glucuronidation. nih.govresearchgate.net The high-affinity K(m) value for gemfibrozil glucuronidation in human liver microsomes (2.5 µM) is notably similar to that observed in recombinant UGT2B7 (2.2 µM), further solidifying the role of UGT2B7. nih.gov
Perhaps more significantly, recombinant systems have been pivotal in elucidating the mechanism by which this compound acts as a mechanism-based inhibitor of Cytochrome P450 2C8 (CYP2C8). nih.govacs.org It is the glucuronide metabolite, not the parent gemfibrozil, that is a potent inhibitor of CYP2C8. researchgate.netnih.gov Studies with recombinant CYP2C8 have shown that it catalyzes the benzylic oxidation of this compound. nih.govacs.org This process leads to the formation of a benzyl (B1604629) radical intermediate which then covalently binds to the heme prosthetic group of CYP2C8, resulting in its irreversible inactivation. nih.govacs.org This detailed mechanistic understanding, derived from recombinant enzyme studies, is critical for explaining the clinically observed drug-drug interactions involving gemfibrozil.
Table 2: Enzyme Interactions with Gemfibrozil and its Glucuronide
| Compound | Enzyme | Type of Interaction | Key Finding | Reference |
|---|---|---|---|---|
| Gemfibrozil | UGT2B7 | Substrate | Primary enzyme for glucuronidation | nih.govcaymanchem.com |
| This compound | CYP2C8 | Mechanism-based inhibitor | Irreversible inactivation via heme alkylation | nih.govacs.orgscbt.com |
| This compound | CYP2C8 | Inhibitor | IC50 of 4.07 µM | medchemexpress.com |
Preclinical In Vivo Models for Disposition and Interaction Research
Preclinical in vivo models are indispensable for studying the disposition and interaction of this compound in a whole-organism context, providing data that bridges the gap between in vitro findings and clinical reality.
Isolated Perfused Organ Models (e.g., Rat Isolated Perfused Liver) for Hepatic Disposition
The isolated perfused rat liver (IPRL) model has been effectively used to investigate the hepatic disposition of this compound. nih.govnih.govmonash.edu This ex vivo technique allows for the maintenance of the liver's architecture and physiological functions, enabling detailed pharmacokinetic studies.
In the IPRL preparation, this compound is efficiently taken up by the liver from the perfusate, extensively excreted into the bile, and also undergoes hydrolysis back to the parent gemfibrozil, which then re-enters the perfusate. nih.govnih.gov Studies have quantified key disposition parameters. For instance, the hepatic clearance, apparent intrinsic clearance, and hepatic extraction ratio for the glucuronide were determined to be 10.4 ± 1.4 ml/min, 94.1 ± 17.9 ml/min, and 0.346 ± 0.046, respectively. nih.gov A significant portion, approximately 73%, of the administered this compound is excreted into the bile. nih.gov
The IPRL model has also been used to study interactions. For example, co-perfusion with clofibric acid was found to increase the hepatic clearance and extraction of this compound, suggesting an interaction at the level of hepatic transport, likely involving the glucuronide metabolite of clofibric acid. nih.gov In contrast, acetaminophen (B1664979) and its glucuronide did not affect the disposition of this compound. nih.gov These findings highlight the utility of the IPRL model in dissecting complex hepatic handling and interaction mechanisms.
Table 3: Hepatic Disposition Parameters of this compound in the Isolated Perfused Rat Liver
| Parameter | Value (Mean ± S.D.) | Reference |
|---|---|---|
| Hepatic Clearance | 10.4 ± 1.4 ml/min | nih.gov |
| Apparent Intrinsic Clearance | 94.1 ± 17.9 ml/min | nih.gov |
| Hepatic Extraction Ratio | 0.346 ± 0.046 | nih.gov |
| Biliary Excretion Half-life | 30.9 ± 4.9 min | nih.gov |
| Fraction Excreted in Bile | ~73% | nih.gov |
Genetically Engineered Mouse Models (e.g., Humanized UGT2 Mice) for Human UGT Activity Studies
To better predict human-specific drug metabolism, genetically engineered mouse models have been developed. A key example is the humanized UGT2 (hUGT2) mouse, which expresses the human UGT2 enzyme cluster on a mouse Ugt2 knockout background. nih.gov This model is particularly relevant for studying gemfibrozil, as UGT2B7 is the primary enzyme responsible for its glucuronidation in humans. nih.gov
In vivo studies using hUGT2 mice have demonstrated that these animals can form this compound. nih.gov Following intravenous administration of gemfibrozil, the glucuronide metabolite was formed in the liver microsomes and was predominantly excreted in the bile of the hUGT2 mice. nih.gov The biliary excretion of this compound was significantly higher in hUGT2 mice compared to Ugt2-knockout mice, confirming that the expressed human UGT2 enzymes are functional and capable of catalyzing this specific glucuronidation reaction in vivo. nih.gov These results suggest that the hUGT2 mouse model can be a valuable tool for predicting pharmacokinetics, biliary excretion, and drug-drug interactions mediated by human UGT2 enzymes. nih.gov
Table 4: Biliary and Urinary Excretion of Gemfibrozil Glucuronide in Different Mouse Models (% of Dose)
| Mouse Model | Excretion in Bile | Excretion in Urine | Reference |
|---|---|---|---|
| Wild-Type (WT) | Higher than in urine | Detected | researchgate.net |
| Ugt2-Knockout (Ugt2-KO) | Lower than WT | Lower than WT | researchgate.net |
| Humanized UGT2 (hUGT2) | Highly detected | Negligible | nih.govresearchgate.net |
Analysis of Species-Specific Exposure and Enzyme Induction Differences in Preclinical Models
Significant species differences exist in the metabolism and disposition of gemfibrozil and its glucuronide, which is a critical consideration when extrapolating preclinical data to humans. Studies directly comparing human and mouse data have revealed marked differences in the relative exposure to this compound. nih.gov
In humans receiving therapeutic doses of gemfibrozil, the molar ratio of this compound to the parent drug was found to be around 10-15%. nih.gov In stark contrast, this ratio reached 91% in mice at a steady state, indicating a 6- to 9-fold higher relative exposure to the glucuronide metabolite in mice compared to humans. nih.gov
Advanced Research Topics and Future Directions in Gemfibrozil 1 O Beta Glucuronide Investigation
Comprehensive Understanding of Bioactivation Pathways Leading to Reactive Metabolite Formation
A critical area of ongoing research is the complete elucidation of the bioactivation pathways of Gemfibrozil (B1671426) 1-O-beta-Glucuronide that result in the formation of reactive metabolites. It is established that this glucuronide conjugate is not inherently reactive but is transformed by CYP2C8 into a potent, mechanism-based inhibitor. mdpi.comnih.gov This process involves the formation of a benzyl (B1604629) radical intermediate, leading to irreversible inhibition of the enzyme. acs.orgmdpi.com
The primary mechanism of this inhibition is the benzylic oxidation of Gemfibrozil 1-O-beta-Glucuronide by CYP2C8. nih.govacs.org This oxidation is limited to the 2',5'-dimethylphenoxy group of the molecule. nih.govacs.org The resulting benzyl radical intermediate then covalently binds to the heme portion of the CYP2C8 enzyme, a process known as heme alkylation. nih.govacs.org This adduct formation effectively inactivates the enzyme, preventing it from metabolizing other substrates. nih.govacs.org
Further research aims to fully characterize all potential reactive intermediates and their subsequent reactions. Acyl glucuronides, as a class, are known to be electrophilic and can undergo intramolecular rearrangement and covalent binding to proteins. nih.gov While the primary mechanism for this compound's CYP2C8 inhibition is heme alkylation, a deeper understanding of any additional bioactivation pathways and the potential for protein adduct formation in various tissues is a key research objective. nih.govacs.orgnih.gov
Development and Refinement of Molecular and Computational Modeling Approaches for Enzyme-Glucuronide Interactions
To better predict and understand the interactions between this compound and enzymes, particularly CYP2C8, researchers are increasingly turning to molecular and computational modeling. mdpi.comdrugbank.com These in silico methods are crucial for visualizing and analyzing the binding orientation of the glucuronide within the enzyme's active site. nih.gov
Computational docking studies have provided valuable insights, suggesting that the glucuronic acid moiety of the molecule is positioned away from the heme, with its carboxylate group forming hydrogen bonds with distal amino acid residues in the active site. nih.govdrugbank.com Specifically, residues such as Ser100, Ser103, Gln214, and Asn217 have been implicated in hydrogen bonding with the glucuronide. drugbank.comflinders.edu.au These models also indicate that the ortho-methyl group of the gemfibrozil portion is preferentially oriented towards the heme, which is consistent with it being the favored site for oxidation and subsequent covalent attachment. nih.govdrugbank.com
Future refinements in these computational models will involve incorporating more dynamic simulations to better represent the flexibility of both the enzyme and the ligand. The development of more accurate quantitative structure-activity relationship (QSAR) models is also a priority. nih.govijpsonline.com A 2D QSAR model has already highlighted the importance of volume, shape, and 3D matrix-based descriptors in defining the inhibitory activity of this class of molecules. nih.gov Continued development in this area will aid in predicting the inhibitory potential of other glucuronide conjugates and in designing new chemical entities with reduced risk of such interactions. nih.gov
Table 1: Key Parameters in the Interaction of this compound with CYP2C8
| Parameter | Value/Description | Source |
| Inhibition Type | Mechanism-based (Time-dependent) | nih.govacs.orgmdpi.com |
| IC₅₀ (without preincubation) | 24 µM | researchgate.netresearchgate.net |
| IC₅₀ (with 30-min preincubation) | 1.8 µM | researchgate.netresearchgate.net |
| Kᵢ | 20 to 52 µM | researchgate.net |
| kᵢₙₐ꜀ₜ | 0.21 min⁻¹ | researchgate.net |
| Mechanism of Inactivation | Heme alkylation via a benzyl radical intermediate | nih.govacs.orgmdpi.com |
| Binding Site Interaction | Glucuronic acid moiety hydrogen bonds with distal amino acids; ortho-methyl group orients toward heme. | nih.govdrugbank.com |
This table is interactive. Click on the headers to sort the data.
Exploration of Potential for this compound in Modulating Other Biological Systems Beyond Direct Enzyme/Transporter Inhibition
While the primary focus has been on the inhibition of CYP2C8, there is growing interest in whether this compound can modulate other biological systems. Research has already established that both gemfibrozil and its glucuronide metabolite can inhibit membrane transporters, such as the organic anion transporting polypeptide 1B1 (OATP1B1) and organic anion transporter 3 (OAT3). tandfonline.comnih.gov this compound has been shown to inhibit OATP1B1-mediated uptake of other drugs, with an IC₅₀ of 24.3 μM. medchemexpress.comcaymanchem.com
Beyond direct inhibition, the potential for this metabolite to influence cellular signaling pathways or gene expression is an area ripe for exploration. The parent compound, gemfibrozil, is known to activate peroxisome proliferator-activated receptor-alpha (PPARα), which has wide-ranging effects on lipid metabolism and inflammation. nih.gov It is plausible that this compound could have its own distinct or overlapping effects on such receptors or other cellular targets.
Future investigations may explore the impact of this glucuronide on inflammatory responses, cellular proliferation, or other pathways, which could reveal novel pharmacological activities or mechanisms of toxicity. This broader perspective is essential for a complete risk-benefit assessment of gemfibrozil and for understanding the full spectrum of its biological effects.
Investigation into the Binding of Glucuronide in the Active Site of CYP2C8 and Mechanisms of Inactivation
A deep and precise understanding of how this compound binds within the active site of CYP2C8 is fundamental to explaining its potent and specific inhibitory action. nih.govacs.org Current research leverages a combination of experimental techniques and computational modeling to map these interactions at a molecular level.
Liquid chromatography-mass spectrometry (LC/MS) analyses have definitively shown that the glucuronide is covalently linked to the heme prosthetic group of CYP2C8 during catalysis. nih.govacs.org Isotope effect studies have further pinpointed a benzylic carbon on the 2',5'-dimethylphenoxy group as the site of covalent attachment. nih.govacs.org
While experimental confirmation of the exact site of heme modification is still sought, computational models have strongly suggested that the gamma-meso position of the heme is the most likely point of adduction. nih.govacs.org Molecular modeling studies have further elucidated the orientation of the glucuronide within the active site, indicating that the ortho-methyl group is positioned for oxidation, which precedes the inactivation event. drugbank.com The specificity of this interaction is highlighted by the fact that substitution of the aromatic methyl groups with trifluoromethyls abolishes the mechanism-based inhibition. drugbank.com
Future research will focus on obtaining high-resolution structural data, such as through X-ray crystallography of the CYP2C8-glucuronide complex, to definitively map the binding orientation and the site of covalent modification. Such data would be invaluable for refining computational models and for a more complete understanding of the structure-activity relationships that govern the inactivation of CYP2C8 by this and potentially other acyl glucuronides.
Q & A
Basic: What analytical methods are used to quantify GG in pharmacokinetic studies?
Methodological Answer:
GG is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized protocols for metabolite specificity. Key validation parameters include sensitivity (lower limit of quantification <10 nM), linearity (R² >0.99), and precision (<15% CV). For hepatic disposition studies, sandwich-cultured human hepatocytes (SCHH) are paired with LC-MS/MS to measure intracellular and extracellular GG concentrations .
Basic: What is the role of GG in CYP2C8 inhibition?
Methodological Answer:
GG is a mechanism-based inactivator of CYP2C8, irreversibly binding to the enzyme and reducing its activity by ~98% in clinical settings. This inhibition prolongs the exposure of co-administered CYP2C8 substrates (e.g., repaglinide). In vitro assays using recombinant CYP2C8 and time-dependent inactivation kinetics confirm its potency .
Advanced: How do physiologically based pharmacokinetic (PBPK) models incorporate GG to predict drug-drug interactions (DDIs)?
Methodological Answer:
PBPK models integrate:
- Parent-metabolite dynamics : Gemfibrozil metabolism by UGT2B7 to GG and its systemic circulation.
- Transporter-mediated uptake : OATP1B1/1B3-mediated hepatic uptake of GG.
- CYP2C8 inactivation : Mechanism-based inhibition parameters (kinact/KI) derived from clinical studies.
Validation uses external datasets of gemfibrozil-DDIs (e.g., with pioglitazone), achieving <20% prediction error for AUC changes .
| Key Model Parameters | Value | Source |
|---|---|---|
| GG hepatic uptake (OATP1B1 Km) | 7.9 µM | |
| CYP2C8 inactivation (kinact/KI) | 0.03 min⁻¹/µM⁻¹ |
Advanced: What methodologies assess GG’s interactions with hepatic transporters?
Methodological Answer:
- SCHH assays : Measure GG uptake/efflux using radiolabeled tracers and inhibitor cocktails (e.g., rifampicin for OATP1B1 inhibition).
- Transfected cell systems : HEK293 cells expressing OATP1B1/1B3/2B1 quantify substrate affinity (Km = 7.9–61.4 µM for OATP1B1).
- Vesicle transport assays : MRP2/3/4-expressing membrane vesicles assess ATP-dependent efflux, confirming basolateral vs. biliary excretion .
Advanced: How can researchers reconcile in vitro vs. in vivo discrepancies in GG’s inhibitory potency?
Methodological Answer:
Discrepancies arise from:
- Protein binding : GG’s high plasma protein binding (>99%) reduces free fraction in vivo.
- Hepatic accumulation : SCHH data show 5-fold higher intracellular GG vs. plasma, amplifying local CYP2C8 inhibition.
- Species differences : Murine models overestimate CYP2C8 inhibition due to GG-induced P450 induction, unlike humans .
Advanced: What experimental designs evaluate species-specific differences in GG metabolism?
Methodological Answer:
- Comparative pharmacokinetics : Administer gemfibrozil to humanized CYP2C8 mice and humans, measuring GG exposure and CYP2C8 activity.
- Induction studies : Expose hepatocytes to GG and quantify CYP3A4/2C8 mRNA (e.g., murine models show net P450 induction, unlike humans) .
Basic: What are the primary metabolic pathways generating GG?
Methodological Answer:
GG is formed via UGT2B7-mediated glucuronidation of gemfibrozil in the liver. Kinetic studies in human liver microsomes show a Km of 15–30 µM for UGT2B7, with gemfibrozil’s carboxylic acid group as the conjugation site .
Advanced: How to optimize in vitro assays for GG’s transporter inhibition?
Methodological Answer:
- Cell lines : Use OATP1B1-transfected HEK293 cells with probe substrates (e.g., rosuvastatin).
- Inhibition constants (Ki) : Calculate via Dixon plots (e.g., GG’s Ki for OATP1B1 = 4.2 µM).
- Time-dependent assays : Pre-incubate GG with hepatocytes to mimic mechanism-based CYP2C8 inactivation .
Advanced: What factors influence GG’s basolateral efflux in hepatocytes?
Methodological Answer:
Basolateral efflux is mediated by MRP3/4, confirmed via:
- SCHH studies : Efflux blocked by MK571 (MRP inhibitor).
- Mathematical modeling : Efflux rate constants (keff) derived from SCHH data (keff = 0.12 min⁻¹) .
Basic: How does GG’s plasma protein binding affect DDI risk?
Methodological Answer:
GG’s high protein binding (>99%) limits free plasma concentrations but enhances hepatic uptake via OATP1B1, increasing intrahepatic GG levels. This compartmentalization explains its strong CYP2C8 inhibition despite low systemic exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
